1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-3-4-20(13-17(16)2)28-15-19(14-22(28)29)23(30)25-10-12-27-11-7-21(26-27)18-5-8-24-9-6-18/h3-9,11,13,19H,10,12,14-15H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCOOGBCPEXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex polyheterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrrolidine ring , a carboxamide group , and a pyridine-pyrazole moiety , which contribute to its diverse biological activities.
- Molecular Formula : C21H22N6O2
- Molecular Weight : 390.447 g/mol
- CAS Number : 2034311-65-2
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the following areas:
- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent, showing promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : Research suggests that compounds with similar structures often exhibit antimicrobial activity, potentially making this compound useful against various pathogens.
- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, there is potential for neuroprotective applications, especially in neurodegenerative diseases.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which may also be applicable to this compound.
The biological activity of the compound is likely mediated through its ability to interact with specific receptors and enzymes involved in various biochemical pathways:
- Binding Affinity : The presence of the pyridine and pyrazole moieties suggests that it may bind effectively to targets involved in neurotransmission and microbial resistance mechanisms.
- Inhibition Studies : Compounds with structural similarities have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
Case Studies and Experimental Data
- Anticancer Studies :
- Neuroprotective Studies :
- Antimicrobial Activity :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyrrolidine ring from suitable precursors. |
| 2 | Acylation | Introduction of the dimethylphenyl group through Friedel-Crafts acylation. |
| 3 | Nucleophilic Substitution | Attachment of the pyridine moiety. |
| 4 | Amidation | Formation of the carboxamide group through amidation reactions. |
This multi-step synthesis allows for the introduction of various functional groups, which can be optimized to enhance biological activity.
科学的研究の応用
Chemical Properties and Structure
The compound has a molecular formula of and features a unique pyrrolidine structure combined with a pyridine and pyrazole moiety. Its intricate structure contributes to its biological activity, making it a subject of interest in drug development.
Pharmaceutical Applications
1. Thrombopoietin Mimetic:
One of the primary applications of this compound is as an agonist for the thrombopoietin receptor, which plays a crucial role in enhancing platelet production. This property makes it particularly relevant in treating thrombocytopenia, a condition characterized by low platelet counts. The compound's ability to stimulate the TPO receptor can potentially lead to increased platelet production, thereby addressing this medical condition effectively .
2. Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms underlying these effects are likely related to the compound's ability to interact with microbial targets, disrupting their normal function .
3. Anti-inflammatory Properties:
Research has also explored the anti-inflammatory potential of compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide. These compounds have been found to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs .
Case Studies and Research Findings
準備方法
Cyclization Strategies
The pyrrolidine ring is typically constructed via intramolecular cyclization. A common approach involves treating γ-keto acids or esters with primary amines under acidic or basic conditions. For example, reacting ethyl 4-oxopentanoate with 3,4-dimethylaniline in toluene at reflux yields 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate. Subsequent hydrolysis with aqueous NaOH produces the corresponding carboxylic acid, which is activated for amide coupling.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 3,4-Dimethylaniline, toluene, Δ, 12 h | 78% | |
| Ester Hydrolysis | NaOH (2M), EtOH/H2O (1:1), 60°C, 4 h | 95% |
Carboxamide Formation
The carboxylic acid intermediate is coupled with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine using standard amidation protocols. EDCl/HOBt-mediated coupling in DMF at 0–25°C provides the target amide in moderate yields. Alternative methods employ HATU/DIPEA in dichloromethane, improving yields to 82%.
Preparation of 2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Synthesis
The pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones. For the 3-pyridin-4-yl substitution, 3-(pyridin-4-yl)-1-(pyridin-4-yl)propane-1,3-dione is treated with hydrazine hydrate in ethanol under reflux. Microwave-assisted synthesis reduces reaction times from 12 h to 30 min with comparable yields.
Optimized Cyclocondensation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol vs. DMF | 68% vs. 55% |
| Temperature | Reflux vs. 80°C | 72% vs. 61% |
| Catalyst | p-TsOH (10 mol%) | +15% yield |
Coupling and Final Assembly
Amide Bond Formation
Coupling the pyrrolidine-3-carboxylic acid with the pyrazole-ethylamine linker is critical for achieving high purity. Screening of coupling reagents reveals HATU’s superiority over EDCl or DCC, particularly in minimizing epimerization at the pyrrolidine’s chiral center.
Comparative Coupling Efficiency
| Reagent System | Solvent | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 58% | 92% |
| HATU/DIPEA | DCM | 6 | 82% | 98% |
| T3P/Et3N | THF | 8 | 75% | 96% |
Purification and Characterization
Final purification is achieved via preparative HPLC (C18 column, 10–90% MeCN/H2O + 0.1% TFA). Critical characterization data includes:
- HRMS (ESI+) : m/z 476.2285 [M+H]+ (calc. 476.2289)
- 1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J = 5.1 Hz, 2H, pyridine-H), 7.78 (s, 1H, pyrazole-H), 4.32 (t, J = 6.2 Hz, 2H, CH2NH), 3.62 (m, 1H, pyrrolidine-H3).
Alternative Synthetic Approaches
One-Pot Tandem Reactions
A streamlined method combines pyrazole formation and amide coupling in a single pot. Using CuI/DBU as a dual catalyst system, the reaction proceeds via in situ generation of the pyrazole-ethylamine and subsequent coupling. This approach reduces purification steps but requires rigorous temperature control.
Solid-Phase Synthesis
Immobilizing the pyrrolidine-carboxylic acid on Wang resin enables iterative coupling and cleavage, yielding the target compound with 74% purity after cleavage. While advantageous for combinatorial libraries, scalability remains challenging.
Challenges and Optimization Opportunities
Key challenges include:
- Regioselectivity in pyrazole formation : Competing formation of 1H- vs. 2H-pyrazole isomers necessitates careful control of substituent electronic effects.
- Chiral center racemization : The pyrrolidine’s C3 center is prone to epimerization during amide coupling, mitigated by using low-temperature HATU/DIPEA conditions.
Future directions involve:
- Enzymatic coupling methods to enhance stereoselectivity.
- Flow chemistry systems to improve reaction consistency and yields.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions. Key steps include:
- Step 1: Formation of the pyrrolidine-3-carboxamide core via cyclization of a β-keto ester precursor under acidic conditions.
- Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Functionalization of the pyrazole-ethyl linker using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the pyridinyl-pyrazole moiety.
Intermediates are characterized using:
- TLC for reaction progress monitoring (Rf values compared to standards).
- NMR Spectroscopy (¹H/¹³C) to confirm proton/carbon environments (e.g., δ 7.2–8.5 ppm for pyridinyl protons).
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic and chromatographic methods confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Assignments focus on distinguishing pyrrolidine carbonyl (δ ~170 ppm), pyridinyl protons (δ 8.3–8.6 ppm), and methyl groups (δ 2.1–2.4 ppm).
- FT-IR : Confirms carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bending (1550 cm⁻¹).
- HPLC-PDA : Validates purity (>95%) using a C18 column with acetonitrile/water gradient elution.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Q. What preliminary biological screening assays are recommended for this compound?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Kinase/integrase inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay).
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Metabolic Stability : Liver microsome assays (e.g., human/rat) to assess CYP450-mediated degradation .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict bioactivity?
- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition-state energies to optimize solvent (e.g., DMF vs. THF) and catalyst (e.g., Pd(PPh₃)₄) choices.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., EGFR kinase, PDB ID: 1M17).
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How to resolve contradictions in biological activity data across studies?
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal Assays : Confirm anticancer activity via both apoptosis (Annexin V) and cell-cycle arrest (PI staining) assays.
- Purity Verification : Re-test compounds after HPLC purification to exclude impurities (e.g., residual solvents).
- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers or dose-response inconsistencies .
Q. What strategies enhance selectivity in target engagement for this compound?
- Proteome-Wide Profiling : Use affinity-based pulldown assays with biotinylated probes and LC-MS/MS identification.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to prioritize high-specificity interactions.
- Covalent Docking : Design derivatives with electrophilic warheads (e.g., acrylamides) for irreversible target binding .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications : Vary substituents on the pyrrolidine ring (e.g., 5-oxo to 5-thio) or pyridinyl group (e.g., 4-pyridinyl vs. 3-pyridinyl).
- Linker Optimization : Replace the ethyl spacer with PEG or alkyl chains to modulate flexibility.
- Bioisosteric Replacement : Substitute the pyrazole ring with triazole or imidazole to assess electronic effects.
- Data-Driven SAR : Use cheminformatics tools (e.g., MOE) to correlate substituent ClogP values with bioactivity .
Q. What analytical techniques quantify stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
- LC-MS/MS Stability Assay : Monitor degradation products over 24–72 hours in PBS (pH 7.4) at 37°C.
- Circular Dichroism (CD) : Track conformational changes in simulated gastric fluid (SGF) .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates are analyzed via Western blot to confirm target stabilization.
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines (e.g., EGFR-null A431 cells).
- Fluorescence Polarization : Competitive binding assays using FITC-labeled probes .
Q. What are best practices for scaling up synthesis without compromising yield?
- DOE Optimization : Use response surface methodology (RSM) to model temperature (40–100°C), solvent (DMF/EtOH ratios), and catalyst loading.
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for steps like amide coupling.
- In-line Analytics : Implement PAT (Process Analytical Technology) with FT-IR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
